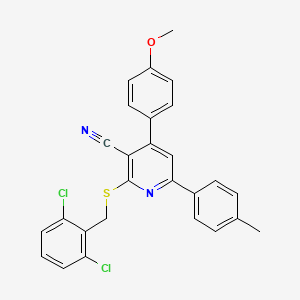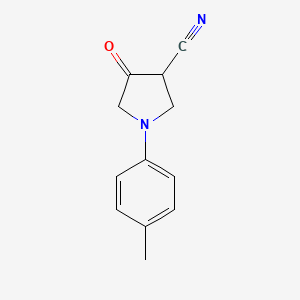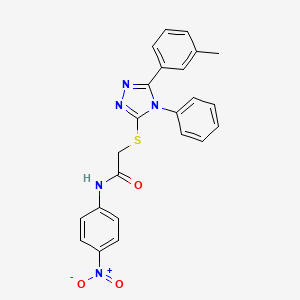
2-((2,6-Dichlorobenzyl)thio)-4-(4-methoxyphenyl)-6-(p-tolyl)nicotinonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((2,6-Dichlorobenzyl)thio)-4-(4-methoxyphenyl)-6-(p-tolyl)nicotinonitrile is a synthetic organic compound that belongs to the class of nicotinonitriles. These compounds are known for their diverse applications in medicinal chemistry and material science due to their unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2,6-Dichlorobenzyl)thio)-4-(4-methoxyphenyl)-6-(p-tolyl)nicotinonitrile typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction where 2,6-dichlorobenzyl chloride reacts with a thiol derivative to form the thioether linkage. This intermediate is then subjected to further reactions involving methoxyphenyl and p-tolyl groups under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2-((2,6-Dichlorobenzyl)thio)-4-(4-methoxyphenyl)-6-(p-tolyl)nicotinonitrile can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, introducing new functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, catalytic hydrogenation.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating diseases.
Industry: Utilized in the development of advanced materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-((2,6-Dichlorobenzyl)thio)-4-(4-methoxyphenyl)-6-(p-tolyl)nicotinonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved could include inhibition of enzyme activity, receptor binding, or interference with cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- 2-((2,6-Dichlorobenzyl)thio)-4-(4-methoxyphenyl)-6-(p-tolyl)pyridine
- 2-((2,6-Dichlorobenzyl)thio)-4-(4-methoxyphenyl)-6-(p-tolyl)benzene
Uniqueness
Compared to similar compounds, 2-((2,6-Dichlorobenzyl)thio)-4-(4-methoxyphenyl)-6-(p-tolyl)nicotinonitrile may exhibit unique properties due to the presence of the nicotinonitrile moiety, which can influence its reactivity and interactions with biological targets.
Propiedades
Fórmula molecular |
C27H20Cl2N2OS |
|---|---|
Peso molecular |
491.4 g/mol |
Nombre IUPAC |
2-[(2,6-dichlorophenyl)methylsulfanyl]-4-(4-methoxyphenyl)-6-(4-methylphenyl)pyridine-3-carbonitrile |
InChI |
InChI=1S/C27H20Cl2N2OS/c1-17-6-8-19(9-7-17)26-14-21(18-10-12-20(32-2)13-11-18)22(15-30)27(31-26)33-16-23-24(28)4-3-5-25(23)29/h3-14H,16H2,1-2H3 |
Clave InChI |
ITDPURQNDKPJRA-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C2=NC(=C(C(=C2)C3=CC=C(C=C3)OC)C#N)SCC4=C(C=CC=C4Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(Difluoromethoxy)-4-hydroxybenzo[d]oxazole](/img/structure/B11773549.png)

![8-Chloro-2-(methylsulfonyl)pyrimido[5,4-d]pyrimidine](/img/structure/B11773579.png)



![(R)-4-Benzyl-3-(2-(3'-(trifluoromethyl)-[1,1'-biphenyl]-4-yl)acetyl)oxazolidin-2-one](/img/structure/B11773614.png)




![2-(Difluoromethoxy)-7-(methylthio)benzo[d]oxazole](/img/structure/B11773632.png)

